molecular formula C16H26O2Si B1505907 4-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]Benzaldehyde CAS No. 866815-84-1

4-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]Benzaldehyde

Cat. No.: B1505907
CAS No.: 866815-84-1
M. Wt: 278.46 g/mol
InChI Key: PGORZWJJSJUSCM-UHFFFAOYSA-N
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Description

4-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]Benzaldehyde is a chemical compound with the molecular formula C16H26O2Si . It has a molecular weight of 278.467g/mol . This compound is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group (a benzene ring with a formyl group attached) and a propyl group with a silyl ether functionality . The silyl ether group contains a silicon atom bonded to an oxygen atom and a tert-butyl group (1,1-dimethylethyl) and two methyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (278.467g/mol) and molecular formula (C16H26O2Si) . Other properties such as melting point, boiling point, and density are not provided in the available resources.

Safety and Hazards

Specific safety and hazard information for 4-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]Benzaldehyde is not detailed in the available resources . As with any chemical, appropriate safety precautions should be taken when handling, including the use of personal protective equipment and adherence to safe laboratory practices.

Properties

IUPAC Name

4-[3-[tert-butyl(dimethyl)silyl]oxypropyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2Si/c1-16(2,3)19(4,5)18-12-6-7-14-8-10-15(13-17)11-9-14/h8-11,13H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGORZWJJSJUSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699134
Record name 4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866815-84-1
Record name 4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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